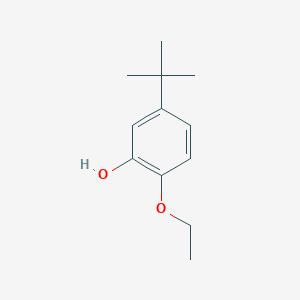
5-Tert-butyl-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-ethoxyphenol is a chemical compound with the CAS Number: 1216282-58-4 and a molecular weight of 194.27 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H18O2 . The InChI code for this compound is 1S/C12H18O2/c1-5-14-11-7-6-9 (8-10 (11)13)12 (2,3)4/h6-8,13H,5H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.27 . It has a density of 0.995±0.06 g/cm3 and a predicted boiling point of 287.1±28.0 °C .Wissenschaftliche Forschungsanwendungen
Spin Interaction in Zinc Complexes
- Spin Interaction Studies : Schiff and Mannich bases, including derivatives of tert-butyl-phenol, have been used in the study of spin interactions in zinc complexes. This research has implications for understanding magnetic properties and electron transfer in coordination chemistry (Orio et al., 2010).
Synthesis and Structural Characterization
- Oxidovanadium(V) Complexes : The synthesis and characterization of new oxidovanadium(V) complexes using derivatives of tert-butyl-phenol highlight its utility in the preparation of novel coordination compounds (Back et al., 2012).
- Electrochemical Studies : The electrochemical behavior of tert-butyl-phenol derivatives has been investigated, shedding light on their potential applications in electrochemistry and materials science (Webster, 2003).
Polymer Stabilization
- Polymer Stabilizers : Certain derivatives of tert-butyl-phenol have been studied for their role in stabilizing polymers against oxidative discoloration and thermal degradation, indicating their importance in materials science (Yachigo et al., 1993).
Antioxidant Activity
- Synthesis and Antioxidant Activity : Research on the synthesis of new compounds containing tert-butyl-phenol moieties and their antioxidant properties demonstrates the chemical's relevance in developing novel antioxidants (Shakir et al., 2014).
Radical Scavenging
- Chelating and Radical Scavenging : A study on phenol-diamide compounds, including tert-butyl derivatives, shows their ability to trap reactive oxygen species (ROS) and chelate metal ions, suggesting their use in protecting against ROS-induced cell death (Eckshtain-Levi et al., 2016).
Electrochemical Oxidation
- Selective Electrochemical Oxidation : Research on the selective electrochemical oxidation of bulky phenols, including tert-butylated ones, provides insights into the factors influencing electrochemical versus chemical oxidation (Zabik et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, tert-butylbenzene, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may be harmful if inhaled. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZJUFVZSBIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
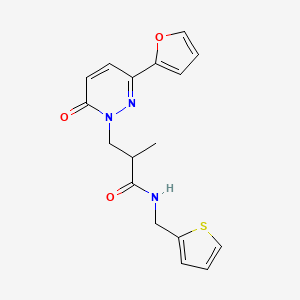
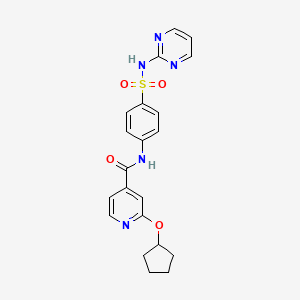
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
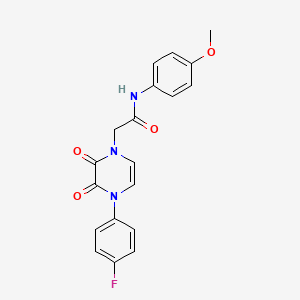
![3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2637339.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2637341.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2637347.png)
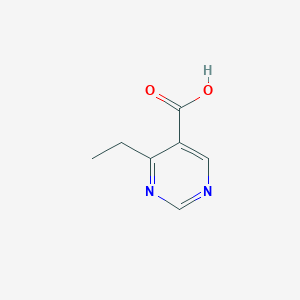

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)


